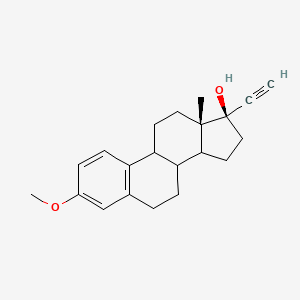

Mestranol

Vue d'ensemble

Description

Le Méstranol est un médicament œstrogénique synthétique qui a été largement utilisé dans les contraceptifs oraux et la thérapie hormonale substitutive. Il a été découvert pour la première fois en 1956 et introduit pour un usage médical en 1957 . Le Méstranol est un pro-médicament de l'éthinylestradiol, ce qui signifie qu'il est converti dans sa forme active, l'éthinylestradiol, dans l'organisme . Ce composé a joué un rôle significatif dans le développement des pilules contraceptives et continue d'être utilisé dans certaines formulations aujourd'hui .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Méstranol est synthétisé par méthylation de l'éthinylestradiol. Le processus implique la réaction de l'éthinylestradiol avec l'iodure de méthyle en présence d'une base telle que le carbonate de potassium . La réaction a généralement lieu dans un solvant organique tel que l'acétone ou le diméthylformamide à des températures élevées.

Méthodes de production industrielle : La production industrielle du Méstranol suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour un rendement et une pureté élevés, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Le Méstranol subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le Méstranol peut être oxydé pour former l'éthinylestradiol, sa forme active.

Réduction : Les réactions de réduction sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.

Substitution : Le Méstranol peut participer à des réactions de substitution, en particulier impliquant le groupe méthoxy en position 3.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Substitution : Des réactifs tels que l'iodure de méthyle et des bases comme le carbonate de potassium sont utilisés pour les réactions de méthylation.

Produits majeurs :

Éthinylestradiol : Le principal produit formé par l'oxydation du Méstranol.

Dérivés substitués : Divers dérivés substitués peuvent être formés en fonction des réactifs et des conditions spécifiques utilisés.

4. Applications de la recherche scientifique

Le Méstranol a été largement étudié et utilisé dans divers domaines scientifiques :

Chimie : Utilisé comme composé modèle pour étudier l'activité œstrogénique et les modifications synthétiques.

Biologie : Enquêté pour ses effets sur les processus cellulaires et la régulation hormonale.

Industrie : Employé dans l'industrie pharmaceutique pour la production de pilules contraceptives et de thérapies hormonales.

5. Mécanisme d'action

Le Méstranol est un pro-médicament qui est converti en éthinylestradiol dans le foie par déméthylation . L'éthinylestradiol se lie ensuite aux récepteurs des œstrogènes dans les cellules cibles, y compris celles du tractus reproducteur féminin, des glandes mammaires, de l'hypothalamus et de l'hypophyse . Cette liaison active les récepteurs des œstrogènes, conduisant à la régulation de l'expression génétique et à la modulation de divers processus physiologiques .

Composés similaires :

Éthinylestradiol : La forme active du Méstranol et un œstrogène largement utilisé dans les contraceptifs oraux.

Estradiol : Une hormone œstrogénique naturelle ayant une activité biologique similaire mais une pharmacocinétique différente.

Noréthindrone : Une progestine souvent combinée au Méstranol dans les formulations contraceptives.

Unicité du Méstranol : L'unicité du Méstranol réside dans son rôle de pro-médicament de l'éthinylestradiol, permettant une libération contrôlée de l'hormone active dans l'organisme . Cette propriété en a fait un composant précieux dans le développement des contraceptifs oraux et des thérapies hormonales .

Applications De Recherche Scientifique

Mestranol has been extensively studied and utilized in various scientific fields:

Mécanisme D'action

Mestranol is a prodrug that is converted into ethinylestradiol in the liver through demethylation . Ethinylestradiol then binds to estrogen receptors in target cells, including those in the female reproductive tract, mammary glands, hypothalamus, and pituitary gland . This binding activates the estrogen receptors, leading to the regulation of gene expression and modulation of various physiological processes .

Comparaison Avec Des Composés Similaires

Ethinylestradiol: The active form of mestranol and a widely used estrogen in oral contraceptives.

Estradiol: A natural estrogen hormone with similar biological activity but different pharmacokinetics.

Norethindrone: A progestin often combined with this compound in contraceptive formulations.

Uniqueness of this compound: this compound’s uniqueness lies in its role as a prodrug of ethinylestradiol, providing a controlled release of the active hormone in the body . This property has made it a valuable component in the development of oral contraceptives and hormone therapies .

Propriétés

Numéro CAS |

72-33-3 |

|---|---|

Formule moléculaire |

C21H26O2 |

Poids moléculaire |

310.4 g/mol |

Nom IUPAC |

(13S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C21H26O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3/t17?,18?,19?,20-,21-/m0/s1 |

Clé InChI |

IMSSROKUHAOUJS-VYJKVFMHSA-N |

SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |

SMILES isomérique |

C[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC |

SMILES canonique |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |

Apparence |

Solid powder |

Color/Form |

Crystals from methanol or acetone |

melting_point |

151 °C 150.5 °C 302.9 |

Key on ui other cas no. |

72-33-3 |

Description physique |

Solid |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

The shelf life of Norinyl-1 tablets is 5 years. |

Solubilité |

In double-distilled water, 0.32 mg/L Soluble in ethanol, ether, chloroform, dioxane, acetone. Slightly soluble in methanol. Practically insoluble in water. 3.77e-03 g/L |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

19-Norpregna-1,3,5(10)-trien-20-yn-17-ol, 3-methoxy-, (17alpha)- Ethinyl Estradiol 3 Methyl Ether Ethinyl Estradiol 3-Methyl Ether Mestranol |

Pression de vapeur |

9.75x10-9 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

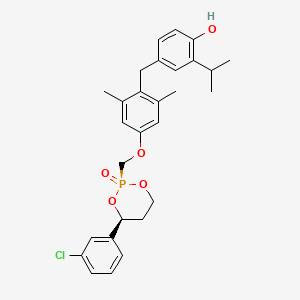

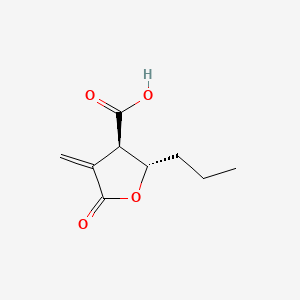

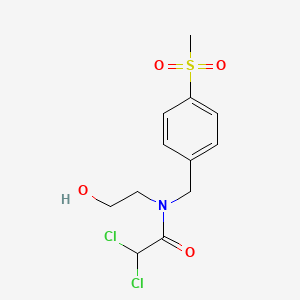

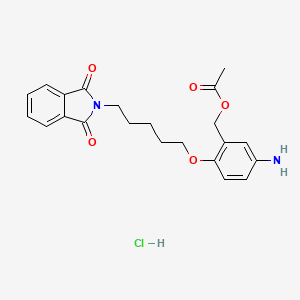

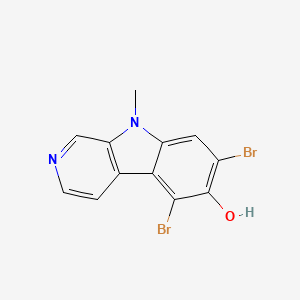

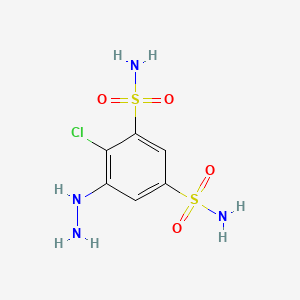

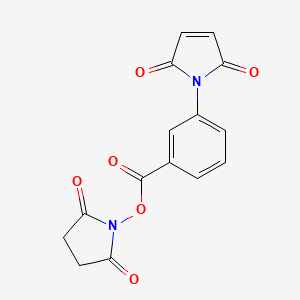

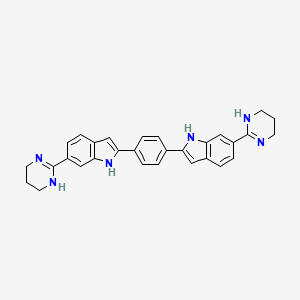

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![triethyl-[4-[4-(triethylazaniumyl)butyl]phenyl]azanium;diiodide](/img/structure/B1676236.png)

![3-[4-[diethyl(methyl)azaniumyl]phenyl]propyl-diethyl-methylazanium;diiodide](/img/structure/B1676237.png)

![[4-[4-[diethyl(methyl)azaniumyl]butyl]phenyl]-diethyl-methylazanium;diiodide](/img/structure/B1676238.png)

![(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide](/img/new.no-structure.jpg)